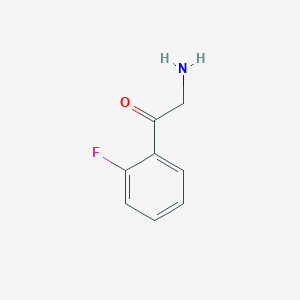

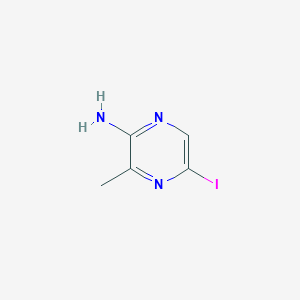

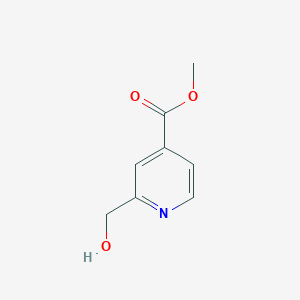

![molecular formula C7H5N3O2 B1317308 3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 23709-47-9](/img/structure/B1317308.png)

3-nitro-1H-pyrrolo[2,3-b]pyridine

Overview

Description

3-Nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular weight of 163.14 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine consists of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions. For instance, they can undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .

Physical And Chemical Properties Analysis

The physical form of this compound is solid . It is stored at a temperature of 2-8°C in a dry, sealed environment .

Scientific Research Applications

Synthesis and Properties

3-Nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives have been the subject of various synthetic methods. Herbert and Wibberley (1969) explored five different routes for preparing 1H-pyrrolo[2,3-b]pyridines, demonstrating that these compounds can undergo multiple reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases (Herbert & Wibberley, 1969). This versatility in chemical reactions indicates a broad range of potential applications in synthetic chemistry.

Mass Spectra Analysis

In a study of the mass spectra of various 1H-pyrrolo[2,3-b]pyridine derivatives, Herbert and Wibberley (1970) provided insights into the fragmentation pathways of these compounds. This research is crucial for understanding the stability and reactivity of this compound derivatives under different conditions (Herbert & Wibberley, 1970).

Building Blocks in Synthesis

Figueroa-Pérez et al. (2006) demonstrated the use of 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives. This underscores the significance of this compound derivatives in creating complex molecular structures (Figueroa‐Pérez et al., 2006).

Diverse Chemical Reactions

Research by Davis et al. (1992) on the reactions of β-(lithiomethyl)azines with nitriles leading to pyrrolo-pyridines highlights the diversity of chemical reactions that can be undertaken with these compounds. This is indicative of their wide-ranging applicability in organic synthesis (Davis, Wakefield, & Wardell, 1992).

Development of Novel Compounds

In a study by Gorugantula et al. (2010), palladium-catalyzed reductive N-heterocyclization was used to prepare bicyclic pyrrolo-fused heteroaromatic molecules. This research is significant for thedevelopment of novel compounds with potential applications in pharmaceuticals and materials science (Gorugantula, Carrero‐Martinez, Dantale, & Söderberg, 2010).

Synthesis of Condensed Heterocycles

Aiello et al. (1978) described a new synthesis of pyrrolo[3,2-b]pyridine, demonstrating the feasibility of synthesizing complex heterocycles from simpler starting materials. This method is crucial for the development of compounds with potential applications in medicinal chemistry (Aiello, Dattolo, Cirrincione, Plescia, & Daidone, 1978).

Tandem Synthesis Techniques

Lin et al. (2017) reported a tandem synthesis technique for pyrrolo[2,3-b]quinolones, showcasing an innovative approach to creating complex molecular structures. This method highlights the versatility of this compound derivatives in organic synthesis (Lin, Hu, Zhang, Dong, Liu, Chen, & Xu, 2017).

Mechanism of Action

Target of Action

The primary targets of 3-nitro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound derivatives exhibit potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that one of the derivatives, compound 4h, with low molecular weight, would be an appealing lead compound which was beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME properties.

Result of Action

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . This indicates that this compound derivatives can have a significant impact on the molecular and cellular levels.

Safety and Hazards

Safety information for 3-Nitro-1H-pyrrolo[2,3-b]pyridine includes avoiding breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

The development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . These derivatives could be beneficial for subsequent optimization and could serve as appealing lead compounds . They are currently under clinical investigation for the treatment of various cancers .

Biochemical Analysis

Biochemical Properties

3-Nitro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are primarily inhibitory, leading to the suppression of downstream signaling pathways that are essential for cell proliferation and survival. The compound’s ability to form hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs is a key aspect of its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer 4T1 cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, highlighting its potential as an anti-metastatic agent. The compound also influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a hinge binder, forming hydrogen bonds with specific residues in the FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is necessary for the activation of downstream signaling pathways. Additionally, the compound’s nitro group is involved in electron-withdrawing interactions that enhance its binding affinity and inhibitory potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard storage conditions (sealed in dry, 2-8°C) and maintains its biochemical activity over extended periods . Long-term studies have shown that it continues to inhibit cell proliferation and induce apoptosis in cancer cells without significant degradation . Its stability and activity may vary depending on the specific experimental conditions and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth and metastasis with minimal toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues, particularly tumors. The compound’s distribution is influenced by its lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may also influence its localization and activity by altering its binding affinity and stability. Additionally, the compound’s nitro group may serve as a targeting signal that directs it to specific cellular compartments .

properties

IUPAC Name |

3-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-4-9-7-5(6)2-1-3-8-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLVPICXPRRMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535420 | |

| Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23709-47-9 | |

| Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

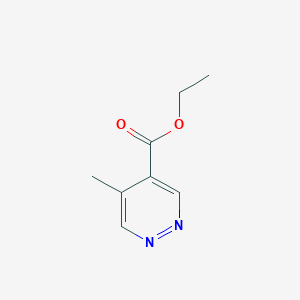

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

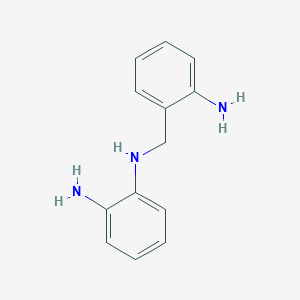

![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)

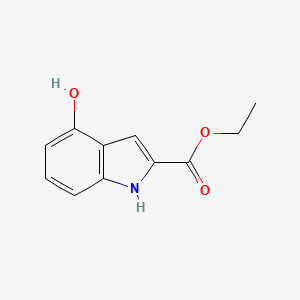

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)

![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)